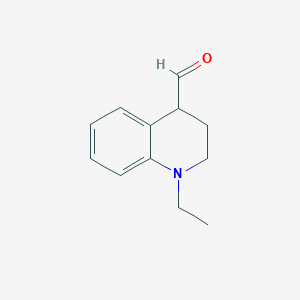
1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement . The compound is produced in large quantities to meet the demands of research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in natural products and therapeutic lead compounds.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuropharmacological properties.
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A similar compound with different substitution patterns.
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,9-10H,2,7-8H2,1H3 |
Clave InChI |
DNOJIPPYTMBVMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


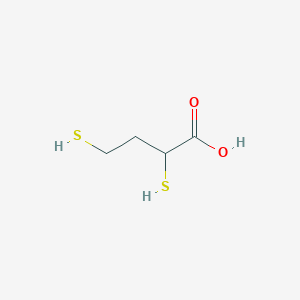
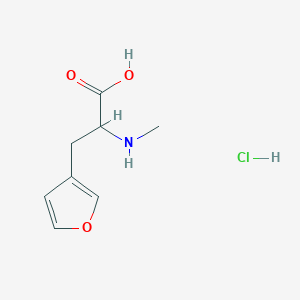
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
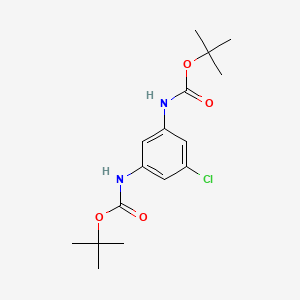
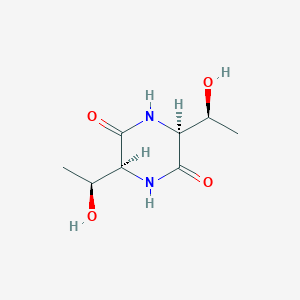
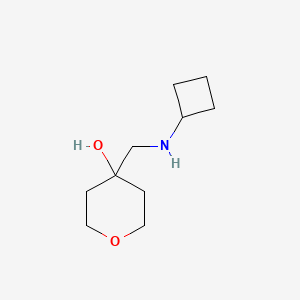
![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
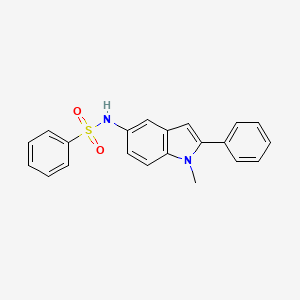

![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
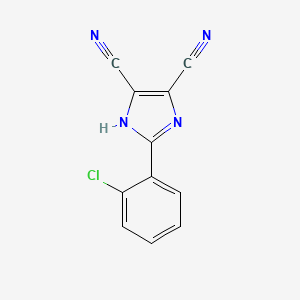

![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
